- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexesChemistry Letters, 2008, 37(10), 1080-1081,
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure
商品名:2-(trifluoromethyl)cyclopentan-1-one
2-(trifluoromethyl)cyclopentan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- インチ: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- InChIKey: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(F)(F)F)CCC1
計算された属性
- せいみつぶんしりょう: 152.04500
- どういたいしつりょう: 152.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 1.91790
2-(trifluoromethyl)cyclopentan-1-one セキュリティ情報
2-(trifluoromethyl)cyclopentan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-(trifluoromethyl)cyclopentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
Enamine | EN300-1601078-2.5g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 2.5g |
$1517.0 | 2023-06-04 | |
Enamine | EN300-1601078-5.0g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 5g |
$2999.0 | 2023-06-04 | |
Enamine | EN300-1601078-0.1g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.1g |
$251.0 | 2023-06-04 | |
Enamine | EN300-1601078-5000mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 5000mg |
$2999.0 | 2023-09-23 | |
Enamine | EN300-1601078-50mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Aaron | AR00IJVJ-50mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 50mg |
$256.00 | 2023-12-14 | |
1PlusChem | 1P00IJN7-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 100mg |
$143.00 | 2024-04-19 | |
1PlusChem | 1P00IJN7-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 250mg |
$277.00 | 2024-04-19 |
2-(trifluoromethyl)cyclopentan-1-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
リファレンス
- Zincate-type enolate for radical α-trifluoromethylationTetrahedron Letters, 2007, 48(50), 8922-8925,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Photochemistry of 2-(perfluoroalkyl)cycloalkanonesJournal of Fluorine Chemistry, 1986, 30(4), 471-5,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfaneJournal of Fluorine Chemistry, 2000, 106(2), 217-221,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
リファレンス
- Radical trifluoromethylation of ketone Li enolatesTetrahedron, 2006, 62(30), 7199-7203,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
リファレンス
- Facile Radical Trifluoromethylation of Lithium EnolatesOrganic Letters, 2005, 7(22), 4883-4885,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
リファレンス
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
リファレンス
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzincHeterocycles, 2015, 90(2), 907-917,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
リファレンス
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with DialkylzincOrganic Letters, 2006, 8(21), 4671-4673,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
リファレンス
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexesAngewandte Chemie, 2021, 60(10), 5467-5474,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
リファレンス
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl SulfinatesOrganic Letters, 2021, 23(13), 5107-5112,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
リファレンス
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical terminationJournal of Fluorine Chemistry, 2006, 127(4-5), 539-544,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
リファレンス
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl KetonesAngewandte Chemie, 2017, 56(5), 1338-1341,
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- 1-Pyrrolidino-1-cyclopentene
- Sodium Triflinate
- Cyclopentanone
- 1-Cyclopenten-1-ol, acetate
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- Trifluoroiodomethane
- Bpycu(CF3)3
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
- 1-(Trimethylsiloxy)cyclopentene
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one 関連文献
-
Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

清らかである:99%
はかる:1g
価格 ($):337.0